Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate
Description
tert-Butyl 2-diazo-2-(diethoxyphosphoryl)acetate is a multifunctional organic compound featuring a diazo group (–N₂) and a diethoxyphosphoryl moiety (–PO(OEt)₂) attached to an acetate backbone protected by a tert-butyl ester. This structure confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in cyclopropanation, carbene transfer reactions, and as a precursor for heterocycle synthesis . The tert-butyl group enhances steric protection, improving stability during synthetic manipulations, while the diazo group serves as a carbene source under catalytic conditions.
Key physical properties include a molecular weight of 252.24 g/mol (calculated for C₁₀H₂₁N₂O₅P), with a boiling point of 274.7°C and density of 1.1 g/cm³ for its non-diazo analog, tert-butyl 2-(diethoxyphosphoryl)acetate . The diazo derivative’s reactivity is distinct from phosphoryl-containing esters without the diazo group, enabling applications in asymmetric catalysis and natural product synthesis.
Properties
Molecular Formula |
C10H19N2O5P |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
tert-butyl 2-diazo-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C10H19N2O5P/c1-6-15-18(14,16-7-2)8(12-11)9(13)17-10(3,4)5/h6-7H2,1-5H3 |
InChI Key |
FZONDNAKVWAKTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=[N+]=[N-])C(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is typically prepared by diazo transfer reaction onto a suitable phosphonate ester substrate bearing a tert-butyl ester group. The diazo transfer involves introducing the diazo (-N2) group onto the alpha position of the ester phosphonate.
Diazo Transfer Using Sulfonyl Azides
One well-documented method involves the use of sulfonyl azides, such as 3-(chlorosulfonyl)benzoic acid potassium salt, as diazo transfer reagents in the presence of bases like potassium carbonate and sodium azide in aqueous or mixed solvents. The general procedure is:
- A solution of sodium azide and potassium carbonate in water is prepared.
- The sulfonyl azide reagent is generated in situ or added.
- The substrate (a phosphonate ester with a reactive alpha proton) is added to this mixture.
- The reaction proceeds at ambient temperature, often with acetonitrile as co-solvent.
- After completion, the product is extracted with chloroform, dried, and concentrated to yield the diazo compound.
This method has been shown to give high yields of diazo carbonyl compounds with good purity.
Specific Preparation of this compound
The phosphonate substrate for this diazo transfer is typically tert-butyl 2-(diethoxyphosphoryl)acetate or derivatives thereof. The diazo transfer converts the alpha hydrogen adjacent to the ester and phosphonate groups into a diazo functionality.
- The starting material, tert-butyl 2-(diethoxyphosphoryl)acetate, is treated with a sulfonyl azide reagent under mild basic conditions.
- The reaction is usually carried out at room temperature to avoid decomposition of the diazo intermediate.
- The reaction time varies but is often around 1 hour to several hours depending on scale and conditions.
- The crude product is purified by extraction and chromatography to isolate this compound as a stable solid or oil.
Alternative Routes and Variations
- Use of Rhodium Catalysts: Some protocols involve rhodium(II) acetate catalysis to generate diazo intermediates or to facilitate transformations of diazo compounds, but these are more relevant to downstream reactions rather than the initial diazo compound synthesis.
- Phosphonate Ester Variations: The diethoxyphosphoryl group can be introduced via phosphorylation of alpha-halo esters or by esterification of phosphonic acid derivatives, followed by diazo transfer.
- Protection and Deprotection Steps: In some advanced syntheses, tert-butyl esters may be introduced or removed using trifluoroacetic acid or other reagents to obtain desired ester forms before or after diazo transfer.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Solvent | Water with acetonitrile co-solvent | Facilitates solubility and reaction |
| Base | Potassium carbonate, sodium azide | Promotes diazo transfer |
| Temperature | Ambient (20–25 °C) | Mild conditions prevent decomposition |
| Reaction time | 1–4 hours | Complete conversion observed |
| Work-up | Extraction with chloroform, drying over CaCl2 | Purification by evaporation and chromatography |
| Yield | Typically >85% | High purity diazo compound |
Analytical Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of tert-butyl groups (singlet ~1.3 ppm for 9H), diethoxyphosphoryl groups (quartets and triplets for ethoxy groups), and diazo functionality (absence of alpha proton signal).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
- Melting Point: If isolated as a solid, melting points are recorded to confirm purity.
- IR Spectroscopy: Characteristic diazo stretch around 2100 cm^-1 and phosphonate ester bands.
Summary of Key Literature Findings
- The diazo transfer method using sulfonyl azides and mild bases is the most reliable and widely used approach for preparing this compound.
- Reaction conditions are mild, typically ambient temperature, with high yields and straightforward purification.
- Variations in protecting groups and phosphonate ester substituents can be adapted to tailor the compound for specific synthetic applications.
- The compound serves as a versatile intermediate for carbene transfer reactions catalyzed by rhodium complexes and other transition metals.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes in the presence of a catalyst.
Insertion Reactions: The compound can insert into C-H and N-H bonds, forming new carbon-carbon or carbon-nitrogen bonds.
Aziridine Formation: It can react with amines to form aziridines, which are three-membered nitrogen-containing rings.
Common Reagents and Conditions:
Catalysts: Chiral (salen)cobalt (III) bromide complex is commonly used in cyclopropanation reactions.
Solvents: Chloroform and ethyl acetate are often used as solvents for these reactions.
Major Products Formed:
Cyclopropane Derivatives: Formed through cyclopropanation reactions.
Aziridines: Formed through reactions with amines.
Scientific Research Applications
Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate is a diazo compound with applications in organic synthesis, particularly in reactions involving carbenoid intermediates . This compound is used in various chemical transformations, such as azole synthesis and N-H insertion reactions .
Scientific Research Applications
Synthesis of Aminophosphonates
this compound can be used in the synthesis of aminophosphonates . Aminophosphonates are compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties .
- N-H Insertion Reactions : Rhodium(II) acetate-catalyzed reactions of diazo compounds like ethyl 2-diazo-2-diethoxyphosphorylacetate with carbamates, amides, ureas, or anilines yield N-substituted α-amino compounds .
Synthesis of Azoles
Diazo compounds, including this compound, serve as precursors in the synthesis of various azoles such as oxazoles, thiazoles, imidazoles, pyrazoles, triazoles, and tetrazoles .
Preparation of Diazophosphonates
this compound can be prepared from tert-butyl 2-(diethoxyphosphoryl)acetate via a diazo transfer reaction using 4-methylbenzenesulfonyl azide .
- Procedure :
- React 4-methylbenzenesulfonyl azide with sodium hydride in THF at 0 °C .
- Add tert-butyl 2-(diethoxyphosphoryl)acetate dropwise over 30 minutes .
- Stir the mixture for 1 hour at 0 °C and 2 hours at room temperature .
- Add water and extract with ether. Dry the organic layers with sodium sulfate, filter, and concentrate in vacuo .
- Purify using silica gel chromatography to yield this compound .
Furimazine Analogues
Furimazine and its analogs, including fluorofurimazine, are substrates for NanoLuc luciferase, used in bioluminescence imaging . These compounds help visualize biological processes in vitro and in vivo .
- Extended Research : Furimazine analogs have been characterized for solubility, spectral profiles, kinetic parameters, signal decay, and stability . Studies include in vitro and in vivo characterization of novel furimazine analogs, spectral profiles of Antares with furimazine and analogues, and stability tests at 37 °C in the presence and absence of 10% FBS .
Case Study 1: Synthesis of Ethyl 2-(1-tosylazetidin-3-ylidene)acetate
Ethyl 2-(1-tosylazetidin-3-ylidene)acetate can be synthesized using tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as a starting material .
- React tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate with trifluoroacetic acid in dichloromethane .
- Remove volatiles in vacuo, dissolve the residue and triethylamine in dichloromethane, and add sodium triacetoxyborohydride slowly .
- Quench the reaction with sat. aq. K2CO3, dilute with water, extract with CH2Cl2, dry with Na2SO4, filter, and concentrate under vacuum .
- Purify by column chromatography to obtain the desired product .
Case Study 2: Reduction of Bis(4-(trifluoromethyl)phenyl) Phosphine Oxide
The reduction of bis(4-(trifluoromethyl)phenyl) phosphine oxide to bis(4-(trifluoromethyl)phenyl)phosphine can be achieved using DIBAL-H .
- Add a solution of bis(4-(trifluoromethyl)phenyl) phosphine oxide in THF to a 1M solution of DIBAL-H in hexane .
- Stir at room temperature, then add freshly degassed MTBE .
- Cool the solution to 0°C and add 2N NaOH aq, followed by sat. aq. NaCl .
- Stir, warm to room temperature, and allow the layers to separate. Transfer the organic layer for further use .
Mechanism of Action
The mechanism of action of tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate involves its ability to act as a diazo compound, which can undergo various insertion and cyclopropanation reactions. The molecular targets and pathways involved include the formation of new carbon-carbon and carbon-nitrogen bonds through the insertion into C-H and N-H bonds . The compound’s reactivity is influenced by the steric and electronic properties of the substituents and the reaction conditions .
Comparison with Similar Compounds
tert-Butyl 2-(2-Chlorophenyl)-2-diazoacetate (S33)
- Structure : Aryl-substituted diazoacetate with a 2-chlorophenyl group.
- Synthesis : Prepared in 82% yield as a yellow solid via diazo transfer .
- Key Data :
- 1H NMR : Aromatic protons (δ 7.4–7.6 ppm) and tert-butyl singlet (δ 1.49 ppm).
- Reactivity : The electron-withdrawing chloro group enhances electrophilicity, favoring cyclopropanation over nucleophilic substitutions.
tert-Butyl 2-Diazo-2-(4-methylphenyl)acetate (S34)
tert-Butyl 2-(Diethoxyphosphoryl)acetate (Non-diazo Analog)
- Structure : Lacks the diazo group but retains the phosphoryl moiety.
- Properties : Molecular weight 252.24 g/mol, boiling point 274.7°C, used as a phosphonate reagent in Horner-Wadsworth-Emmons reactions .
- Key Difference : The absence of the diazo group limits its utility in carbene-mediated transformations.
Phosphoryl Group Modifications
tert-Butyl 2-(Dimethoxyphosphoryl)acetate
- Structure : Methoxy (MeO) instead of ethoxy (EtO) on the phosphoryl group.
- Properties : Molecular weight 224.19 g/mol (C₈H₁₇O₅P), CAS 62327-21-3 .
- Reactivity : Methoxy groups increase electrophilicity of the phosphoryl center, accelerating nucleophilic substitutions but reducing stability under acidic conditions compared to ethoxy analogs .
Methyl 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate
- Structure: Incorporates a Boc-protected amino group.
- Applications: Used in peptide synthesis; the amino group enables amide bond formation, while the phosphoryl moiety stabilizes transition states in coupling reactions .
Functional Group Complexity
tert-Butyl 2-[(Z)-[1-(2-Amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate
- Structure: Complex heterocyclic system with a thiazole ring and iminoacetate group.
- Applications : Demonstrates antimicrobial activity due to the thiazole moiety, highlighting the divergence from diazo compounds’ synthetic utility .
Comparative Data Tables
Biological Activity
Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate (CAS: 86394-47-0) is a diazo compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, highlighting its significance in various research contexts.
Chemical Structure and Properties
- Chemical Formula : C10H19N2O5P
- Molecular Weight : 278.25 g/mol
- IUPAC Name : this compound
- Purity : 95%
The compound features a diazo group, which is known for its reactivity in cyclopropanation and insertion reactions, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
This compound has been studied for its potential biological activities, particularly in the context of enzyme reactions and as a substrate for bioluminescence assays. Here are some key findings:
-
Enzyme Reactions :
- The compound has been utilized in various enzyme-catalyzed reactions, demonstrating its ability to participate in C–H insertion reactions when coordinated with metal catalysts like rhodium(II) acetate. These reactions often yield high selectivity and efficiency, crucial for synthesizing complex molecules .
-
Bioluminescence Applications :
- Recent studies have indicated that this compound can serve as a substrate for bioluminescence assays. It was observed that when administered in vivo, it produced significant light output, outperforming traditional substrates like furimazine. This suggests that it may have applications in bioimaging and monitoring biological processes .
- Pharmacological Potential :
Case Study 1: Bioluminescence Assay
In a study evaluating novel substrates for bioluminescent imaging, this compound was tested alongside other compounds. The results showed that this compound provided a brighter signal output in mouse models compared to existing substrates, indicating enhanced bioavailability and stability in biological systems .
Case Study 2: Synthetic Applications
Research involving the synthesis of complex heterocycles has employed this compound as a key reagent. Its ability to undergo selective C–H insertion reactions facilitated the formation of various biologically active compounds, showcasing its utility in medicinal chemistry .
Comparative Table of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols .
- Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam (AFFF) for fires. Avoid full water jets due to potential splashing .
- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct skin contact .
- Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Use chemically compatible containers (e.g., glass or fluoropolymer) .
Rationale: Safety data sheets emphasize limited toxicity data, necessitating conservative handling practices .
Q. How is this compound synthesized, and what are the critical reaction parameters?
Methodological Answer:
- Step 1: Prepare the phosphonate precursor via Arbuzov reaction: React diethyl phosphite with tert-butyl bromoacetate in anhydrous THF at 0–5°C under nitrogen .
- Step 2: Diazo transfer: Treat the phosphonoacetate intermediate with tosyl azide (TsN₃) in the presence of a base (e.g., Et₃N) at –20°C to prevent premature decomposition .
- Critical Parameters:
- Temperature control (<0°C during diazo transfer to suppress side reactions).
- Anhydrous conditions to avoid hydrolysis of the diazo group.
- Use of azide scavengers (e.g., CuSO₄) to mitigate explosion risks .
Rationale: Similar diazo transfer methodologies are documented for structurally related compounds .
Advanced Research Questions
Q. How does the diazo group in this compound influence its reactivity in cyclopropanation reactions compared to other diazo esters?
Methodological Answer:
- Mechanistic Insight: The diazo group acts as a carbene precursor under thermal or photolytic activation. The electron-withdrawing diethoxyphosphoryl group stabilizes the transition state, enhancing regioselectivity in cyclopropanation .
- Comparative Reactivity:
- Steric Effects: The tert-butyl ester reduces steric hindrance compared to bulkier esters (e.g., adamantyl), enabling faster carbene insertion.
- Electronic Effects: The phosphoryl group increases electrophilicity of the carbene, favoring reactions with electron-rich alkenes .
- Experimental Validation: Use UV-Vis spectroscopy to monitor carbene formation kinetics and DFT calculations to model transition states .
Q. What strategies can resolve contradictions in literature data regarding the decomposition temperature of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Perform TGA under nitrogen at a heating rate of 5°C/min to identify mass loss events correlated with decomposition .
- Differential Scanning Calorimetry (DSC): Measure exothermic peaks to detect decomposition onset. Compare results with structurally analogous diazo compounds (e.g., ethyl diazoacetate, decomposition ~100°C) .
- Controlled Stress Testing: Heat samples in sealed ampules at incremental temperatures (e.g., 50°C, 70°C, 90°C) and monitor stability via NMR or IR spectroscopy .
Rationale: Safety data sheets note a lack of decomposition data, necessitating empirical validation .
Q. How can researchers assess the stability of this compound under varying solvent systems and catalytic conditions?
Methodological Answer:
- Solvent Screening: Test stability in polar aprotic (e.g., DMF, DMSO) vs. nonpolar (e.g., hexane) solvents. Monitor via ¹H NMR for diazo group disappearance over 24 hours .
- Catalytic Compatibility: Evaluate metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂) for premature carbene activation. Use GC-MS to detect byproducts (e.g., N₂ evolution) .
- Accelerated Aging Studies: Store solutions at 4°C, 25°C, and 40°C for 1 week. Quantify degradation via HPLC with UV detection at 254 nm .
Q. What applications does this compound have in stereoselective organic synthesis?
Methodological Answer:
- Cyclopropanation: Employ dirhodium catalysts to achieve enantioselective cyclopropanation of styrenes. Optimize ee (%) by varying ligand chirality (e.g., Rh₂(S-DOSP)₄) .
- C–H Insertion: Utilize intramolecular insertions to synthesize β-lactams. Monitor reaction progress with in situ IR spectroscopy for diazo group consumption .
- Phosphoryl Group Retention: The phosphoryl moiety can serve as a directing group for subsequent functionalization (e.g., Horner-Wadsworth-Emmons olefination) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the ecological impact of this compound?
Methodological Answer:
- Read-Across Approach: Use data from structurally related phosphoryl acetates (e.g., methyl 2-(diethoxyphosphoryl)acetate) to predict biodegradability and bioaccumulation potential .
- Microtox Assay: Test acute toxicity using Vibrio fischeri luminescence inhibition. Compare EC₅₀ values with regulatory thresholds (e.g., OECD 201 guidelines) .
- Soil Mobility Studies: Conduct column chromatography with artificial soil to estimate log K₀c values, informing environmental fate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
